4-chloro-N-(pyridin-2-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of “4-chloro-N-(pyridin-2-yl)benzenesulfonamide” is C11H9ClN2O2S . The molecular weight is 282.75 g/mol . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 67.4 Ų . It has 4 rotatable bonds . The exact mass and monoisotopic mass are 282.0229765 g/mol .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. A secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
Antimicrobial and Antiviral Activities
Pyridine compounds, such as 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . These compounds have been tested on a panel of bacterial strains, yeasts, and filamentous fungi .
Treatment of Hyperglycemia and Related Disorders
The compound has potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anti-fibrotic Activity
Some compounds related to 4-chloro-N-(pyridin-2-yl)benzenesulfonamide have shown promising anti-fibrotic activity .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes play a crucial role in maintaining pH homeostasis in cells, which is essential for various physiological processes .
Mode of Action
4-chloro-N-(pyridin-2-yl)benzenesulfonamide acts as an inhibitor of carbonic anhydrases . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH balance within cells, affecting their function and survival .
Biochemical Pathways
The inhibition of carbonic anhydrases by 4-chloro-N-(pyridin-2-yl)benzenesulfonamide affects several biochemical pathways. Most notably, it disrupts the carbon dioxide transport pathway , leading to an accumulation of carbon dioxide in cells . This can inhibit cellular respiration and other processes that rely on a stable internal pH .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are not available, sulfonamides generally have good oral bioavailability. They are widely distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s sulfonamide group likely contributes to its solubility and absorption .
Result of Action
The inhibition of carbonic anhydrases by 4-chloro-N-(pyridin-2-yl)benzenesulfonamide can lead to cellular acidosis , as the cells are unable to effectively remove carbon dioxide . This can lead to cell death, particularly in cancer cells, which often rely on carbonic anhydrases for survival and growth .
Action Environment
The action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ability to inhibit carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could potentially affect the efficacy of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide .
properties
IUPAC Name |
4-chloro-N-pyridin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTLMGYPRQPZJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279377 |
Source
|
Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1213-38-3 |
Source
|
Record name | 1213-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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